molecular formula C6H4BF3KNO2 B067343 Potassium (3-Nitrophenyl)trifluoroborate CAS No. 192863-40-4

Potassium (3-Nitrophenyl)trifluoroborate

Cat. No. B067343
CAS RN: 192863-40-4
M. Wt: 229.01 g/mol
InChI Key: ZKZMSCLFLMORNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-Nitrophenyl)trifluoroborate is a nucleophilic boronated coupling reagent . It’s used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions .


Molecular Structure Analysis

The molecular formula of Potassium (3-Nitrophenyl)trifluoroborate is C6H4BF3KNO2 . Its molecular weight is 229.01 g/mol . The InChI string is InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 .


Chemical Reactions Analysis

Potassium (3-Nitrophenyl)trifluoroborate is involved in the Suzuki-Miyaura cross-coupling reaction . It reacts with aryl halides to form a C-C bond . More detailed information about its chemical reactions is not available in the retrieved sources .


Physical And Chemical Properties Analysis

Potassium (3-Nitrophenyl)trifluoroborate is a solid . It is white to almost white in color . The melting point is 260°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoroborates, including Potassium (3-Nitrophenyl)trifluoroborate, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize organic compounds by coupling boronic acids with organic halides .

Stability and Reactivity

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them suitable for use in a variety of chemical reactions that require stable and reactive reagents .

C-C Bond Forming Reactions

Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . This makes them valuable in the synthesis of complex organic molecules .

Epoxidation of C=C Bonds

The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This makes Potassium (3-Nitrophenyl)trifluoroborate useful in reactions that require the epoxidation of C=C bonds .

Compatibility with Functional Groups

Potassium trifluoroborates are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions . This makes them suitable for use in complex organic syntheses where compatibility with various functional groups is required .

Preparation of Thiophene Derivatives

While this application is more specific to Potassium 3-thiophenetrifluoroborate, it’s worth noting that trifluoroborates can be used to prepare thiophene derivatives via Suzuki-Miyaura cross-coupling reaction with aryl halides using a palladium complex as a catalyst .

Safety and Hazards

Potassium (3-Nitrophenyl)trifluoroborate can cause skin irritation and serious eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment is advised .

Future Directions

Potassium organotrifluoroborates, including Potassium (3-Nitrophenyl)trifluoroborate, have emerged as exceptional reagents for difficult alkyl transfers . They offer superior shelf life and stability, and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs . Future research may focus on further exploring their utility in various chemical reactions .

Mechanism of Action

Target of Action

Potassium (3-Nitrophenyl)trifluoroborate, also known as Potassium trifluoro(3-nitrophenyl)borate, is a type of organoboron reagent . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

Potassium (3-Nitrophenyl)trifluoroborate acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, by forming a carbon-carbon (C-C) bond . This bond formation can occur in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds (like Potassium (3-Nitrophenyl)trifluoroborate) and organic halides . The downstream effects of this reaction include the synthesis of various biaryl compounds, which are important in pharmaceuticals and materials science .

Pharmacokinetics

It’s worth noting that the compound is solid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of the action of Potassium (3-Nitrophenyl)trifluoroborate is the formation of a carbon-carbon bond with aryl halides . This bond formation is a key step in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . Biaryl compounds have wide applications in the field of pharmaceuticals and materials science .

Action Environment

The action of Potassium (3-Nitrophenyl)trifluoroborate is influenced by environmental factors. For instance, the compound is stable under both air and moisture , which allows for its use in various conditions. Furthermore, it is remarkably compliant with strong oxidative conditions , which can enhance its reactivity and efficacy in certain reactions.

properties

IUPAC Name

potassium;trifluoro-(3-nitrophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMSCLFLMORNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382339
Record name Potassium (3-Nitrophenyl)trifluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-Nitrophenyl)trifluoroborate

CAS RN

192863-40-4
Record name Borate(1-), trifluoro(3-nitrophenyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192863-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (3-Nitrophenyl)trifluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (3-Nitrophenyl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.